molecular formula C14H20ClFN2O2 B2558030 3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid CAS No. 1573547-14-4

3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid

Cat. No.: B2558030
CAS No.: 1573547-14-4
M. Wt: 302.77
InChI Key: JLRLGGKXPQILSN-UHFFFAOYSA-N
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Description

3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid is a synthetic organic compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Mechanism of Action

The mechanism of action of 3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid is unique due to the presence of the 2-fluorophenylmethyl group, which may confer distinct pharmacological properties compared to other similar compounds. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity .

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-13-4-2-1-3-12(13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVCSBMZLXPXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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